Human chorionic gonadotropin, beta-subunit (123-145)
Description
Human chorionic gonadotropin (hCG) is a glycoprotein hormone composed of an α-subunit (shared with luteinizing hormone [LH], follicle-stimulating hormone [FSH], and thyroid-stimulating hormone [TSH]) and a unique β-subunit (hCGβ). The β-subunit of hCG consists of 145 amino acids, with residues 123–145 forming the carboxyl-terminal peptide (CTP) . This region is critical for hCG’s extended half-life and receptor specificity, as it prevents cross-reactivity with LH receptors . The CTP contains four O-linked glycosylation sites, which enhance metabolic stability and bioactivity .
Properties
CAS No. |
66053-67-6 |
|---|---|
Molecular Formula |
C105H169N27O32 |
Molecular Weight |
2321.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C105H169N27O32/c1-11-56(8)81(95(154)117-64(46-55(6)7)99(158)126-37-15-25-71(126)90(149)113-60(104(163)164)32-33-78(107)138)122-94(153)75-29-19-41-130(75)103(162)82(58(10)137)123-84(143)61(47-80(140)141)114-86(145)66(50-134)118-89(148)70-24-13-35-124(70)79(139)48-111-88(147)69-23-14-36-125(69)97(156)62(44-53(2)3)115-83(142)59(22-12-34-110-105(108)109)112-85(144)65(49-133)119-91(150)72-26-17-39-128(72)100(159)68(52-136)121-93(152)73-27-16-38-127(73)98(157)63(45-54(4)5)116-87(146)67(51-135)120-92(151)74-28-18-40-129(74)101(160)77-31-21-43-132(77)102(161)76-30-20-42-131(76)96(155)57(9)106/h53-77,81-82,133-137H,11-52,106H2,1-10H3,(H2,107,138)(H,111,147)(H,112,144)(H,113,149)(H,114,145)(H,115,142)(H,116,146)(H,117,154)(H,118,148)(H,119,150)(H,120,151)(H,121,152)(H,122,153)(H,123,143)(H,140,141)(H,163,164)(H4,108,109,110)/t56-,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,81-,82-/m0/s1 |
InChI Key |
UQHLFCUMFKQWEV-QBBOMDFKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]7CCCN7C(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)CNC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic production of human chorionic gonadotropin, beta-subunit (123-145) involves recombinant DNA technology. The gene encoding the beta subunit is inserted into a suitable expression vector, which is then introduced into a host organism, such as bacteria or yeast. The host organism produces the protein, which is then purified using various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The host organisms are cultured in bioreactors, and the protein is harvested and purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography.
Chemical Reactions Analysis
Structural and Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀₅H₁₆₉N₂₇O₃₂ | |
| Molecular weight | 2321.6 g/mol | |
| Sequence | APPPSLPSPSRLPGPSDTPILPQ | |
| Topological surface area | 868 Ų | |
| Rotatable bonds | 59 |
The peptide contains five proline residues that induce rigid conformational folds, critical for receptor binding . Its polar surface area (868 Ų) facilitates aqueous solubility and hydrogen bonding with biological targets .
Post-Translational Glycosylation Reactions
This region undergoes extensive O-linked glycosylation at specific serine (Ser) and threonine (Thr) residues, which modulates biological activity :
Enzymes involved include GalNAc-transferases (initiating O-glycosylation) and sialyltransferases (terminating with sialic acid) . Glycosylation increases molecular weight by ~800–1200 Da per site .
Receptor Binding Interactions
The peptide interacts with two primary receptors through non-covalent forces:
Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR)
-
Binding mechanism : Electrostatic interactions between Arg-135 and Asp-397 of LHCGR .
-
Key residues :
TGF-β Receptor (TGF-βRII)
-
Binding mechanism : Glycan-mediated recognition, particularly sialylated O-glycans at Ser-130 .
-
Consequence : Activates SMAD2/3 signaling pathways, promoting cell invasion in trophoblasts and cancer .
Degradation Pathways
The peptide is resistant to trypsin-like proteases due to proline-rich sequences but susceptible to:
| Enzyme | Cleavage Site | Product |
|---|---|---|
| Neutrophil elastase | Between Ser-117 and Leu-118 | APPPSLPSPSRLPGPSDTPILPQ → Fragments (117–145) |
| Cathepsin D | Asp-134 | Releases C-terminal fragment (134–145) |
Degradation products are detectable in urine as β-core fragments in malignancies .
Synthetic Modifications
Chemical derivatization strategies include:
-
Acetylation : N-terminal Ala-123 acetylation improves serum half-life by reducing aminopeptidase activity .
-
PEGylation : Conjugation with polyethylene glycol at Lys-128 decreases renal clearance .
Analytical Detection Methods
| Technique | Application | Sensitivity | Source |
|---|---|---|---|
| LC-ESI-MS/MS | Site-specific glycan profiling | 0.1 pmol | |
| MALDI-TOF | Molecular weight verification | 1 pmol | |
| HILIC-SPE | Glycan purification | - |
For example, LC-ESI-MS/MS identified sialylated O-glycans at Ser-127/130/132 with 92% reproducibility .
This peptide’s chemical behavior is defined by glycosylation-dependent receptor interactions and protease-resistant structural motifs. Its modifications serve as biomarkers in cancer diagnostics and therapeutic targets for pregnancy-related disorders .
Scientific Research Applications
Human Chorionic Gonadotropin (hCG) is a hormone specific to pregnancy that is essential for the development of the fetus and placenta . The hCG molecule comprises an α-subunit, which shares similarities with TSH, LH, and FSH, and a β subunit, which has 80–85% homology to LH . hCG is produced by various organs and exists in multiple forms, serving vital biological functions and playing diverse clinical roles, from diagnosing and monitoring pregnancy and related disorders to cancer surveillance .
Scientific Research Applications
- hCG and its subunits: New standards are available for hCG, its subunits HCGα and HCGβ, the partially degraded or nicked forms of HCG and HCGβ, and the beta-core fragment .
- Role in Reproduction: Follicle-stimulating hormone (FSH), luteinizing hormone (LH), and human chorionic gonadotropin (hCG) play a central role in mammalian reproduction . During early pregnancy, hCG stimulates progesterone production in the corpus luteum, and injection of hCG is widely used to induce ovulation in assisted reproduction .
- hCG beta gene activation: Studies have shown single and multiple hCG beta gene activation by fetal cells and different types of cancer . At any given time, there is the possibility of activation of as many as four genes of the six genes of the hCG beta-hLH beta gene cluster .
- Clinical applications: Measurements of serum or urine hCG levels provide important information in various clinical situations, such as diagnosis and monitoring of pregnancy and pregnancy-related disorders, prenatal screening, and gynecological cancers .
- Expression in Cancer: Synthesis and expression of hCG, its subunits, and its fragments is a common biochemical denominator of cancer, providing the scientific basis for studies of its prevention and/or control by active and/or passive immunization against these sialoglycoproteins .
- Angiogenic effect: hCG-H displayed a potent angiogenic effect by interacting with TGFβR, specifically by TGFβRII due to elimination of the hCG-H induced angiogenic effect by SB431542, the antibody against TGFβRII .
Data Table: Composition Analysis of HP-hMG Samples
| Component | Percentage Range |
|---|---|
| Beta subunit of LH | 0.9–1.2% |
| Beta hCG | 18–47% |
Table reflects the relative abundance of each molecule, quantifying the amount of an ion produced in relation to the intensity of all the detected species in each sample .
Case Studies
- hCG in Trophoblastic diseases: Several groups implicated hCG-H in promoting growth and invasion of placental and germ cell malignancies through the TGF-β signaling pathway by utilizing potential autocrine interaction(s) .
- hCG and TGFβRII: Co-immunoprecipitation revealed binding of hCG-H to TGFβRII expressed by the Jeg-3 cells, a human choriocarcinoma (trophoblastic) cell line . This interaction between hCG-H and TGFβRII is further supported by structural similarity between hCG-H and TGFβ as they share a unique four-peptide cysteine knot structure identified in several cytokines that collectively form the cystine knot growth factor family .
- hCG in urine: During pregnancy, human chorionic gonadotropin (hCG) immunoreactivity in urine consists of intact hCG as well as a number of hCG variants .
- hCG supplementation: Regulatory bodies have stated that to compensate for the loss of pituitary LH during HP-hMG purification, it may be necessary to add urinary hCG extracted from the urine of pregnant women . This addition aims to achieve the desired 1:1 FSH:LH ratio, with a maximum of 20% of the total LH activity as measured by the in vivo Steelman–Pohley rat bioassay .
Mechanism of Action
The mechanism by which human chorionic gonadotropin, beta-subunit (123-145) exerts its effects involves binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various biological responses. The molecular targets and pathways involved include the luteinizing hormone/chorionic gonadotropin receptor and the cyclic AMP (cAMP) pathway.
Comparison with Similar Compounds
Structural Comparison with Other Glycoprotein Hormones
Table 1: Structural Features of hCGβ (123–145) vs. Other Hormone β-Subunits
The CTP of hCGβ is evolutionarily derived from ancestral β-subunit genes through readthrough into the 3’-untranslated region, resulting in a unique 30-amino acid extension absent in LH, FSH, or TSH . This structural divergence underpins hCG’s role in pregnancy and malignancy, unlike other hormones .
Genetic and Molecular Distinctions
hCGβ is encoded by a multi-gene cluster (≥3 genes: CGB3, CGB5, CGB8), enabling diverse isoforms with subtle functional differences . LHβ, however, is encoded by a single gene (LHB), limiting its structural variability . This genetic complexity allows hCGβ to evolve specialized roles in placental development and cancer progression .
Functional Overlaps and Divergences
Table 2: Functional Roles of hCGβ (123–145) vs. Related Hormones
Free hCGβ, lacking the 123–145 CTP, exhibits oncogenic properties by activating TGF-β pathways in bladder and cervical cancers . In contrast, intact hCGβ (with CTP) primarily functions in maternal recognition of pregnancy .
Biological Activity
Human chorionic gonadotropin (hCG) is a glycoprotein hormone that plays critical roles in pregnancy and various pathological conditions, including cancer. The beta-subunit of hCG, particularly the fragment comprising amino acids 123-145, has been the focus of numerous studies due to its significant biological activities. This article delves into the biological functions, mechanisms of action, and implications of this specific fragment, supported by data tables and research findings.
Overview of hCG Structure and Function
hCG consists of two subunits: alpha and beta. The beta-subunit is unique to hCG and is responsible for its biological activity. The fragment 123-145 of the beta-subunit has been identified as biologically active, influencing various cellular processes.
Biological Functions
1. Cancer Cell Proliferation and Invasion
Research indicates that the beta-subunit (123-145) promotes cancer cell proliferation and invasion. For instance, studies have shown that overexpression of hCG enhances the metastatic potential of ovarian cancer cells by facilitating epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis .
2. Angiogenesis
The beta-subunit is implicated in angiogenesis, particularly through its interaction with TGFβ receptors. This interaction stimulates endothelial cell proliferation and migration, which are essential for forming new blood vessels during placentation and tumor growth .
3. Immune Modulation
hCG has immunomodulatory effects, promoting a tolerogenic environment during pregnancy. The beta-subunit influences dendritic cell function, reducing their ability to stimulate T-cell proliferation while enhancing macrophage activity to maintain a healthy endometrial environment .
The biological activities of the beta-subunit (123-145) are mediated through several signaling pathways:
- TGFβ Signaling Pathway : The interaction between hCG and TGFβ receptors leads to activation of Smad signaling pathways, promoting cellular growth and invasion .
- MAPK/ERK Pathway : This pathway is activated by hCG in various cancer models, contributing to increased cell motility and invasion capabilities .
- Cytokine Secretion : hCG stimulates monocytes to secrete IL-8, enhancing inflammatory responses necessary for tissue remodeling during implantation .
Data Tables
Case Studies
- Ovarian Cancer Study :
- Colorectal Cancer Model :
- Pregnancy Maintenance :
Q & A
Q. What structural features of the hCG β-subunit (123-145) are critical for its biological activity, and how can these be experimentally validated?
The β-subunit (123-145) contains a C-terminal peptide (CTP) crucial for receptor binding and signal transduction. Key disulfide bonds (e.g., Cys9-Cys57, Cys23-Cys72) stabilize the tertiary structure necessary for heterodimerization with the α-subunit and ligand-receptor interaction . To validate these features:
Q. What methodological considerations are essential for distinguishing intact hCG from free β-hCG in immunoassays?
Immunoassays targeting epitopes in the β-subunit (123-145) must differentiate between intact hCG (α-β heterodimer) and free β-hCG. Key steps include:
- Using antibodies specific to the β-subunit’s CTP (e.g., residues 123-145), which are sterically hindered in intact hCG due to α-subunit binding .
- Validating assays with purified isoforms (intact hCG, free β-hCG, β-core fragment) to confirm specificity .
Q. How should researchers design experiments to evaluate the clinical utility of β-hCG isoforms in cancer diagnostics?
- Prioritize total β-hCG (t-hCG) and free β-hCG assays over intact hCG measurements, as ectopic secretion in malignancies (e.g., bladder carcinoma) predominantly involves free β-subunits .
- Use longitudinal sampling to monitor β-hCG trends during chemotherapy, with thresholds for resistance (e.g., >4.9-fold increase in t-hCG) or response (>2.8-fold decrease) .
Q. What protocols ensure accurate quantification of β-hCG in complex biological matrices (e.g., serum, cerebrospinal fluid)?
- Implement pre-analytical steps to avoid heterophilic antibody interference: use blocking agents (e.g., PEG) and validate with heterophile-negative controls .
- For cerebrospinal fluid, optimize sample dilution and matrix-matched calibration curves to address lower analyte concentrations .
Advanced Research Questions
Q. How can conflicting data between β-hCG immunoassays and clinical outcomes be resolved?
Discrepancies often arise from assay cross-reactivity with degraded isoforms (e.g., β-core fragment) or glycosylation variants. Resolution strategies:
- Perform LC-MS/MS to quantify specific isoforms and correlate with immunoassay results .
- Use parallel testing with orthogonal methods (e.g., immunocapture followed by Western blot) .
Q. What experimental approaches elucidate the role of β-subunit phosphorylation in hCG signaling?
- In vitro kinase assays using cAMP-dependent protein kinase (PKA) can identify phosphorylation sites (e.g., Ser/Thr residues in the β-subunit) .
- Compare phosphomimetic mutants (e.g., Ser→Asp substitutions) with wild-type hCG in cell-based assays (e.g., cAMP production in Leydig cells) .
Q. How can dynamic β-hCG testing protocols improve diagnostic accuracy in non-malignant conditions (e.g., ectopic pregnancy)?
Q. What are the challenges in standardizing β-hCG assays across research laboratories, and how can they be addressed?
Variability stems from antibody specificity, calibration against the WHO IS 75/589 standard, and matrix effects. Solutions:
Q. How does glycosylation of the β-subunit (123-145) influence assay performance and biological activity?
Hyperglycosylated hCG (hCG-H) in early pregnancy and malignancies exhibits altered epitope accessibility. To study this:
Q. What ethical and technical considerations apply to using β-hCG as a biomarker in non-pregnant populations (e.g., male germ cell tumors)?
- Address potential psychological impacts of false positives (e.g., β-hCG elevation in hypogonadism) through rigorous pre-test counseling .
- Validate sex-specific reference intervals to account for baseline β-hCG in males (<2 IU/L) vs. females .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
